N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Description
This compound is a boronate ester-functionalized piperidine-carboxamide derivative. Its structure features a 2-methyl-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, coupled to a piperidine-1-carboxamide moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . The methyl group on the phenyl ring and the piperidine-carboxamide backbone influence its electronic, steric, and biological properties.
Properties
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)9-10-16(14)21-17(23)22-11-7-6-8-12-22/h9-10,13H,6-8,11-12H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORGKKRQHXHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing research findings, including its interactions with specific biological targets and its effects in various in vitro and in vivo models.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₈BNO₂
- Molecular Weight: 266.14 g/mol
- CAS Number: 448211-43-6
The compound exhibits significant inhibitory activity against several kinases that are crucial in various signaling pathways. Notably, it has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a role in numerous cellular processes including metabolism and cell survival.
Inhibition Studies
In a study assessing the inhibitory effects on GSK-3β:
- IC₅₀ Value: 8 nM
This indicates a strong affinity for GSK-3β compared to other compounds tested, making it a promising candidate for further development as a therapeutic agent targeting related pathways .
Anti-Cancer Activity
Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:
- In MDA-MB-231 (triple-negative breast cancer) cells:
Neuroprotective Effects
In addition to its anti-cancer properties, the compound has been evaluated for neuroprotective effects. It has been shown to reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells:
- Reduction of NO Levels: Significant at concentrations of 1 µM.
This suggests potential applications in neurodegenerative diseases where inflammation is a contributing factor .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
| Compound Name | Target Kinase | IC₅₀ (nM) | Selectivity | Notes |
|---|---|---|---|---|
| N-(methyl... | GSK-3β | 8 | High | Potent inhibitor |
| Compound A | ROCK-1 | 20 | Moderate | Comparable activity |
| Compound B | IKKβ | 50 | Low | Less effective |
Comparison with Similar Compounds
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
3-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
- Structural Difference : Methyl group on the piperidine ring (position 3) instead of the phenyl ring.
- Molecular Formula : Likely C₁₉H₂₉BN₂O₃; Molecular Weight: 344.26; CAS: 2246397-38-4 .
- Key Implications: Altered steric and electronic effects due to methyl placement on piperidine, which may affect binding affinity in biological targets (e.g., enzyme active sites). Higher molecular weight compared to non-methylated analogs could influence pharmacokinetic properties.
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
- Structural Difference : Pyridine ring replaces phenyl; methyl group on the carboxamide nitrogen.
- Molecular Formula : C₁₃H₁₉BN₂O₃; Molecular Weight: 262.11; CAS: 1313738-91-8 .
- Key Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Target Compound: N-(2-methyl-4-(dioxaborolan-2-yl)phenyl)piperidine-carboxamide | Not explicitly provided* | ~344 (estimated) | Not provided | 2-methylphenyl, piperidine-carboxamide |
| N-(4-(dioxaborolan-2-yl)phenyl)piperidine-carboxamide | C₁₈H₂₇BN₂O₃ | 330.24 | 874290-96-7 | Unsubstituted phenyl ring |
| 3-Methyl-N-(4-(dioxaborolan-2-yl)phenyl)piperidine-carboxamide | Likely C₁₉H₂₉BN₂O₃ | 344.26 | 2246397-38-4 | 3-methylpiperidine |
| N-Methyl-4-(dioxaborolan-2-yl)pyridine-carboxamide | C₁₃H₁₉BN₂O₃ | 262.11 | 1313738-91-8 | Pyridine ring, N-methyl carboxamide |
Research Findings and Implications
Reactivity in Cross-Coupling Reactions
- The target compound’s 2-methylphenyl group introduces steric hindrance, which may slow transmetallation steps in Suzuki-Miyaura reactions compared to the unsubstituted phenyl analog .
- Pyridine-containing analogs (e.g., ) exhibit enhanced stability in basic conditions due to the ring’s electron-withdrawing nature, favoring efficient coupling with aryl halides .
Physicochemical Properties
- Pyridine-based analogs () have significantly lower molecular weights (262.11), which may correlate with improved bioavailability in drug development .
Q & A
Q. What are the optimal synthetic routes for N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step processes, including:
- Boronic ester introduction : Reacting a halogenated phenyl intermediate with bis(pinacolato)diboron via Miyaura borylation under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous dioxane at 80–100°C .
- Piperidine coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDCI) to conjugate the boronate-containing phenyl group to the piperidine carboxamide scaffold in the presence of a base like triethylamine .
- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of boronate reagent), employ inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, bis(pinacolato)diboron, dioxane, 85°C | 60–75% |
| Coupling | DCC, TEA, DCM, RT | 45–65% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR to verify piperidine ring protons (δ 1.4–2.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and boronate ester peaks (δ 1.2–1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₂₀H₂₉BN₂O₃).
- X-ray Crystallography : Resolve the dioxaborolane ring geometry and piperidine conformation (e.g., chair vs. boat) using single-crystal diffraction .
Q. What stability assessments are critical for this compound under experimental conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in buffered solutions (pH 2–9) at 37°C for 24–72 hours; monitor boronate ester hydrolysis via HPLC .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures (>150°C typical for boronate esters).
- Light sensitivity : Store in amber vials and test degradation under UV/visible light exposure .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in biological systems?
Methodological Answer:
- Target identification : Perform radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) against suspected targets like GPCRs or kinases .
- Cellular assays : Use HEK293 or CHO cells transfected with target receptors to measure cAMP/IP1 accumulation or calcium flux (FLIPR assays) .
- Mutagenesis studies : Identify critical binding residues by introducing point mutations in the target protein and assessing activity loss .
Q. Table 2: Example Pharmacological Data
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| CGRP Receptor | 2.8 ± 0.3 | Radioligand binding |
Q. What experimental design considerations are essential for in vivo studies?
Methodological Answer:
- Dosing regimen : Optimize based on pharmacokinetic (PK) parameters (t₁/₂, Cmax) from preliminary rodent studies. Administer via IV/IP routes for bioavailability assessment .
- Toxicity screening : Conduct acute toxicity tests (14-day observation) and histopathological analysis of liver/kidney tissues .
- Biomarker analysis : Use LC-MS/MS to quantify compound levels in plasma and tissues; correlate with efficacy endpoints .
Q. How should researchers address contradictory data in bioactivity studies (e.g., variable IC₅₀ values across assays)?
Methodological Answer:
- Assay validation : Ensure consistency in cell lines (e.g., passage number), buffer composition, and incubation times .
- Impurity profiling : Analyze batches via HPLC to rule out degradants (>95% purity required) .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
